SH5Kfx2EE4
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Overview
Description
2-Amino-2,3-dimethylbutyronitrile, also known by its identifier SH5Kfx2EE4, is a chemical compound with the molecular formula C6H12N2. It is a nitrile derivative and has applications in various fields, including chemistry and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Amino-2,3-dimethylbutyronitrile can be synthesized through several methods. One common method involves the reaction of sodium cyanide with methyl isopropyl ketone in the presence of ammonium chloride and a phase transfer catalyst such as benzyltriethylammonium chloride. The reaction is carried out at room temperature with continuous stirring, followed by extraction and purification steps .
Industrial Production Methods
In industrial settings, the compound is often produced using enzymatic methods. For example, the hydration of 2-amino-2,3-dimethylbutyronitrile to 2-amino-2,3-dimethylbutyramide can be catalyzed by nitrile hydratase in a biphasic system. This method is environmentally friendly and offers high yields .
Chemical Reactions Analysis
Types of Reactions
2-Amino-2,3-dimethylbutyronitrile undergoes various chemical reactions, including:
Hydration: Conversion to 2-amino-2,3-dimethylbutyramide using nitrile hydratase.
Substitution: Reactions with different nucleophiles to form various substituted derivatives.
Common Reagents and Conditions
Hydration: Nitrile hydratase, green solvents, and aqueous reaction systems.
Substitution: Various nucleophiles under mild conditions.
Major Products
Hydration: 2-Amino-2,3-dimethylbutyramide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Amino-2,3-dimethylbutyronitrile has several scientific research applications:
Mechanism of Action
The primary mechanism of action for 2-amino-2,3-dimethylbutyronitrile involves its conversion to 2-amino-2,3-dimethylbutyramide through the action of nitrile hydratase. This enzyme catalyzes the hydration of the nitrile group to an amide group, facilitating various downstream applications .
Comparison with Similar Compounds
Similar Compounds
2-Amino-2,3-dimethylbutyramide: The direct hydration product of 2-amino-2,3-dimethylbutyronitrile.
Imidazolinone Herbicides: Compounds synthesized using 2-amino-2,3-dimethylbutyronitrile as an intermediate.
Uniqueness
2-Amino-2,3-dimethylbutyronitrile is unique due to its specific structure and reactivity, making it a valuable intermediate in the synthesis of various herbicides and other compounds. Its ability to undergo enzymatic hydration also highlights its importance in green chemistry applications .
Properties
CAS No. |
90376-99-1 |
---|---|
Molecular Formula |
C6H12N2 |
Molecular Weight |
112.17 g/mol |
IUPAC Name |
(2S)-2-amino-2,3-dimethylbutanenitrile |
InChI |
InChI=1S/C6H12N2/c1-5(2)6(3,8)4-7/h5H,8H2,1-3H3/t6-/m1/s1 |
InChI Key |
CAOHBROWLMCZRP-ZCFIWIBFSA-N |
Isomeric SMILES |
CC(C)[C@@](C)(C#N)N |
Canonical SMILES |
CC(C)C(C)(C#N)N |
Origin of Product |
United States |
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